molecular formula C8H15N3 B8703091 4-Methyl-1H-imidazole-1-butanamine CAS No. 102974-21-0

4-Methyl-1H-imidazole-1-butanamine

Cat. No. B8703091
Key on ui cas rn: 102974-21-0
M. Wt: 153.22 g/mol
InChI Key: YIQAPPVVECUATK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04576957

Procedure details

The procedure of Example 2 was repeated using N-(4-bromobutyl)phthalimide and 4-methyl-1H-imidazole giving the desired intermediate. Preparation of 4-phenyl-1H-imidazole-1-propanamine, 2-methyl-1H-imidazole-1-propanamine and 2-ethyl-1H-imidazole-1-propanamine was accomplished by the procedure of Example 4 using the appropriate imidazole starting materials.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
desired intermediate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][CH2:4][CH2:5][N:6]1C(=O)C2=CC=CC=C2C1=O.[CH3:17][C:18]1[N:19]=[CH:20][NH:21][CH:22]=1.C1(C2N=CN(CCCN)C=2)C=CC=CC=1.CC1N(CCCN)C=CN=1.C(C1N(CCCN)C=CN=1)C.N1C=CN=C1>>[CH3:17][C:18]1[N:19]=[CH:20][N:21]([CH2:2][CH2:3][CH2:4][CH2:5][NH2:6])[CH:22]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCCCN1C(C=2C(C1=O)=CC=CC2)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1N=CNC1
Step Three
Name
desired intermediate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C=1N=CN(C1)CCCN
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1N(C=CN1)CCCN
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C=1N(C=CN1)CCCN
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C=NC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
CC=1N=CN(C1)CCCCN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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